![molecular formula C7H7N3O B1604642 1-甲基-1H-咪唑并[4,5-b]吡啶-2(3H)-酮 CAS No. 50339-06-5](/img/structure/B1604642.png)

1-甲基-1H-咪唑并[4,5-b]吡啶-2(3H)-酮

描述

“1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is a derivative of imidazo[1,5-a]pyridine . This class of aromatic heterocycles has attracted attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines involves the preparation of derivatives with chiral substituents at the nitrogen atom, which are then converted to the corresponding condensed structures fused with a piperazine ring . A method has been developed for the synthesis of a novel class of compounds – 6,7,8,9-tetra-hydropyrido[3’,2’:4,5]imidazo[1,2-a]pyrazine derivatives .Molecular Structure Analysis

The molecular structure of “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is characterized by a unique chemical structure that contributes to its versatility and optical behaviors . The molecular formula is C13H12N4 .Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” are governed by the solvent used in the reaction and the substituent at the nitrogen atom . The cyclization of compounds of this type can form either imidazopyridines or pyridopyrazines .科学研究应用

抗肿瘤活性

该化合物已被评估对多种人类癌细胞系的抗增殖活性,包括前列腺(DU-145)、肺(A549)、宫颈(HeLa)和乳腺(MCF-7)。 一些衍生物显示出相当大的细胞毒性,表明其具有作为抗癌治疗剂的潜在应用 .

抑制微管蛋白聚合

该化合物的衍生物已被合成并测试其抑制微管蛋白聚合的能力。 这是抗癌药物开发中的一个关键机制,因为它会影响微管组装形成,而微管组装形成对于细胞分裂至关重要 .

诱导细胞凋亡

某些衍生物已证明能够诱导癌细胞凋亡。 这是通过多种机制实现的,包括Hoechst染色、线粒体膜电位的测量、活性氧的产生和Annexin V-FITC测定 .

抗氧化活性

该化合物已被测试其抗氧化特性。 抗氧化剂在中和自由基方面很重要,自由基会导致氧化应激,从而导致细胞损伤,并在衰老过程和各种疾病中发挥作用 .

抗菌活性

研究探索了该化合物对几种细菌菌株的抗菌潜力。 抗菌剂在对抗细菌感染和开发新的抗生素方面至关重要 .

抗病毒活性

该化合物的衍生物也已被评估其对几种病毒的抗病毒活性。 抗病毒剂对于治疗病毒感染以及开发针对诸如HIV、肝炎和流感等疾病的治疗方法至关重要 .

用于成像应用的发光特性

咪唑并[4,5-b]吡啶衍生物具有发光特性,使其可用于成像应用。 它们可以作为共聚焦显微镜和成像的发射器,有助于生物过程的可视化 .

与GPR81相关的疾病的药物应用

该化合物的衍生物已被发现对治疗与GPR81相关的疾病有用,这些疾病包括血脂异常、动脉粥样硬化、高血压和2型糖尿病等疾病。 这突出了该化合物在多种代谢和炎症性疾病中的治疗潜力 .

未来方向

The future directions for “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could involve further exploration of its potential in various research areas, such as materials science and the pharmaceutical field . The development of non-racemic medications using imidazo[4,5-b]pyridines with a chiral substituent on the nitrogen atom is one such direction .

作用机制

Target of Action

Similar compounds have been shown to target various proteins and enzymes, such as tubulin and fibroblast growth factor receptors .

Mode of Action

Related compounds have been shown to inhibit microtubule assembly formation , suggesting that this compound may interact with its targets to disrupt normal cellular processes.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Similar compounds have been shown to exhibit considerable cytotoxicity , suggesting that they may have good bioavailability and can effectively reach their targets within the body.

Result of Action

Related compounds have been shown to induce apoptosis and inhibit cell proliferation , suggesting that this compound may have similar effects.

生化分析

Biochemical Properties

1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as α-glucosidase . The interaction between 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one and α-glucosidase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and reduce the enzyme’s activity .

Cellular Effects

The effects of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the insulin signaling pathway, thereby influencing glucose uptake and metabolism in cells . Additionally, 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one can alter the expression of genes involved in metabolic processes, leading to changes in cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of α-glucosidase, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . Additionally, 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one is relatively stable under physiological conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit α-glucosidase activity and improve glucose metabolism without causing significant adverse effects . At high doses, 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound inhibits α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . By inhibiting α-glucosidase, 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one reduces the breakdown of complex carbohydrates into glucose, thereby modulating blood glucose levels and metabolic homeostasis.

Transport and Distribution

The transport and distribution of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the subcellular localization of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one, directing it to specific sites of action and modulating its biochemical effects.

属性

IUPAC Name |

1-methyl-3H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-10-5-3-2-4-8-6(5)9-7(10)11/h2-4H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBRNYGXJYMMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357564 | |

| Record name | 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50339-06-5 | |

| Record name | 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

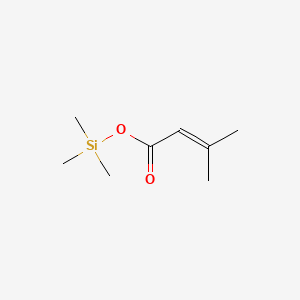

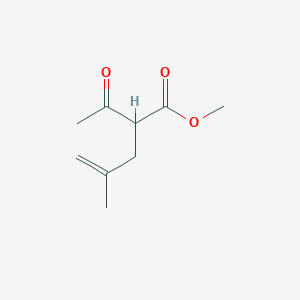

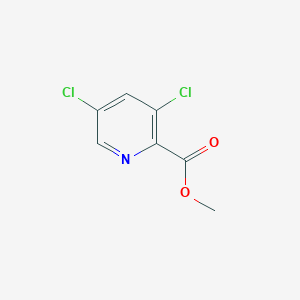

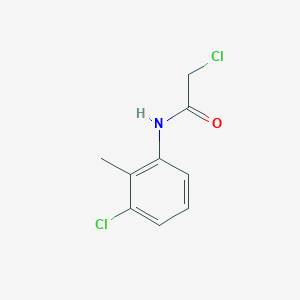

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B1604561.png)

![Propane, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B1604579.png)